Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-
CAS No.: 102570-92-3
Cat. No.: VC20758933
Molecular Formula: C14H15N3O
Molecular Weight: 241.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102570-92-3 |
|---|---|
| Molecular Formula | C14H15N3O |
| Molecular Weight | 241.29 g/mol |
| IUPAC Name | 2-(2,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine |
| Standard InChI | InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14,16H,10H2,1H3 |
| Standard InChI Key | MOTKQTNULHYRSS-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3 |
| Canonical SMILES | CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3 |
Introduction
Chemical Structure and Properties
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is an organic compound featuring a naphthalene ring system connected to a hydrazine moiety and an oxazoline group. The compound demonstrates interesting structural characteristics that contribute to its potential chemical reactivity and applications.
Chemical Identifiers
The compound can be identified through various systematic nomenclature systems and registry numbers as detailed in the following table:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 102570-92-3 |
| IUPAC Name | 2-(2,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine |
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight | 241.29 g/mol |
| InChI | InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,14,16H,10H2,1H3 |
| InChIKey | MOTKQTNULHYRSS-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3 |
| PubChem CID | 59473 |
The compound was first registered in chemical databases on August 8, 2005, with modifications to its record as recently as February 15, 2025 .
Structural Features
The molecule contains several key structural components that contribute to its chemical behavior:
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A naphthalene ring system providing aromatic character and potential for π-π interactions
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A hydrazine linkage (-NH-N-) that can participate in hydrogen bonding
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A methyl group attached to one of the nitrogen atoms of the hydrazine moiety
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An oxazoline ring that introduces both basic nitrogen and oxygen functionalities
These structural elements create a molecule with multiple potential sites for chemical interactions, including nucleophilic, electrophilic, and hydrogen bonding sites.
Synthesis Methods
The synthesis of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- involves specific reaction conditions and precursors to ensure high yields and purity of the final product.
General Synthetic Approach
The synthesis typically employs the reaction of appropriate hydrazine derivatives with naphthalene and oxazoline precursors under controlled conditions. This reaction pathway requires careful temperature control and potentially the use of catalysts to achieve the desired stereochemistry and yield.
Synthetic Challenges
The synthesis of this compound presents several challenges, including:
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Regioselective attachment of the methyl group to the specific nitrogen atom
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Formation of the oxazoline ring with proper connectivity to the hydrazine moiety
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Purification procedures to remove reaction byproducts and unreacted starting materials
Due to the limited published synthetic protocols specifically for this compound, researchers often need to adapt general methods for hydrazine derivative synthesis to achieve the desired transformation.
Physical and Chemical Properties
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- exhibits several notable physical and chemical properties that influence its behavior in various systems.
Chemical Reactivity
Based on its chemical structure, this compound is expected to demonstrate reactivity through several functional groups:
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The hydrazine moiety can participate in nucleophilic substitution and addition reactions
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The oxazoline ring may undergo ring-opening reactions under acidic conditions
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The naphthalene ring can participate in electrophilic aromatic substitution reactions
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The secondary amine functionality can engage in acylation or alkylation reactions
These reactive sites provide multiple avenues for chemical modification, which may be relevant for developing derivatives with enhanced properties for specific applications.
Toxicological Profile
Understanding the toxicological properties of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is essential for assessing risks associated with its handling and potential applications.
Acute Toxicity
Available toxicity data indicates significant acute toxicity when administered intravenously:
| Toxicity Measure | Value | Species | Route of Administration |
|---|---|---|---|
| LD50 | 42 mg/kg | Mouse | Intravenous |
This LD50 value indicates considerable toxicity when introduced directly into the bloodstream, requiring careful handling procedures .
Structure-Activity Relationships
Examining the relationship between the structure of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- and its biological or chemical activity provides insights into its behavior and potential modifications.
Structural Elements Contributing to Activity
Several structural features may influence the compound's activity profile:
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The naphthalene ring provides a planar, hydrophobic region that may facilitate binding to hydrophobic pockets in biological targets
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The hydrazine linkage introduces hydrogen bond donors and acceptors that may mediate interactions with receptors or enzymes
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The oxazoline ring contributes additional hydrogen bond acceptor sites and potential for polar interactions
These structural elements collectively contribute to the compound's biological and chemical behavior, though specific structure-activity relationships remain to be fully elucidated through further research.
Analytical Methods for Detection and Characterization
Proper analytical methods are essential for the detection, quantification, and characterization of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- in various contexts.
Spectroscopic Methods
Several spectroscopic techniques are suitable for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment
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Infrared (IR) spectroscopy for identification of functional groups
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Ultraviolet-visible (UV-Vis) spectroscopy, utilizing the aromatic system's absorption properties
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
Chromatographic Methods
For separation, purification, and quantification purposes, various chromatographic techniques may be employed:
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High-Performance Liquid Chromatography (HPLC) for quantitative analysis
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
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Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or degradation products
These analytical methods provide comprehensive tools for quality control and research applications involving this compound.
Current Research Status and Future Directions
The current state of research on Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- reveals several knowledge gaps and opportunities for future investigation.
Knowledge Gaps
Several aspects of this compound remain unexplored or inadequately characterized:
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Comprehensive physicochemical property data, including solubility parameters in various solvents
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Detailed toxicological profiles beyond acute intravenous toxicity
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Specific biological activities against various targets
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Optimized synthetic routes with improved yields and reduced environmental impact
These knowledge gaps present opportunities for researchers to contribute valuable information to the scientific understanding of this compound.
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